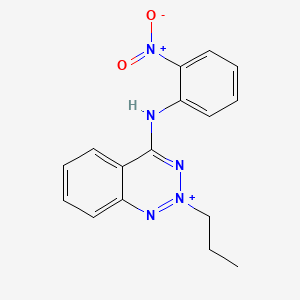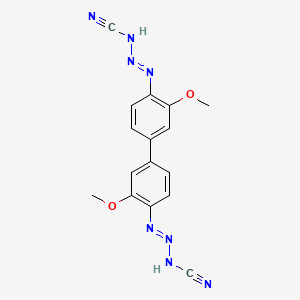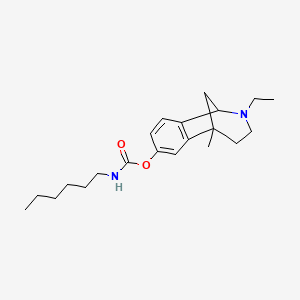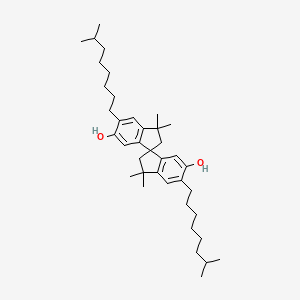![molecular formula C29H62N2O4 B12695199 1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid CAS No. 72018-18-9](/img/structure/B12695199.png)
1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid is a chemical compound with the molecular formula C11H26N2O2. It is commonly used as a catalyst in the production of polyurethane foams due to its low odor and high reactivity. The compound is a tertiary amine with hydroxyl groups, making it highly reactive and suitable for various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol typically involves the reaction of dimethylamine with propylene oxide, followed by the addition of isopropanol. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The final product is a colorless to pale yellow liquid with a density of 0.944 g/mL at 25°C .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored continuously to maintain optimal conditions. The product is then purified through distillation and other separation techniques to remove any impurities .
化学反应分析
Types of Reactions
1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) are commonly used.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines.
Substitution: Halogenated derivatives.
科学研究应用
1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol is widely used in scientific research and industrial applications:
Chemistry: Used as a catalyst in polymerization reactions, particularly in the production of polyurethane foams.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Used in the production of low-density packaging foams and other materials
作用机制
The compound exerts its effects primarily through its hydroxyl and amine groups. The hydroxyl groups can form hydrogen bonds with other molecules, while the amine groups can participate in nucleophilic substitution reactions. These interactions make the compound highly reactive and suitable for various applications. The molecular targets and pathways involved include the formation of stable complexes with isocyanates in polyurethane production .
相似化合物的比较
Similar Compounds
- N,N-Dimethyl-N’,N’-di(2-hydroxypropyl)-1,3-propanediamine
- Diisopropanolethanolamine
- 1,1’-[3-(Dimethylamino)propyl]imino]bis(2-propanol)
Uniqueness
1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol is unique due to its combination of low odor, high reactivity, and versatility in various chemical reactions. Its ability to form stable complexes with isocyanates makes it particularly valuable in the production of polyurethane foams, where it serves as an effective catalyst .
属性
CAS 编号 |
72018-18-9 |
|---|---|
分子式 |
C29H62N2O4 |
分子量 |
502.8 g/mol |
IUPAC 名称 |
1-[3-(dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C11H26N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-10(14)8-13(9-11(2)15)7-5-6-12(3)4/h2-17H2,1H3,(H,19,20);10-11,14-15H,5-9H2,1-4H3 |
InChI 键 |
HFQZXLHPHQMYGX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CC(CN(CCCN(C)C)CC(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


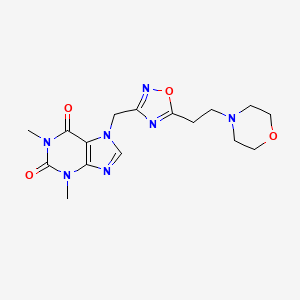
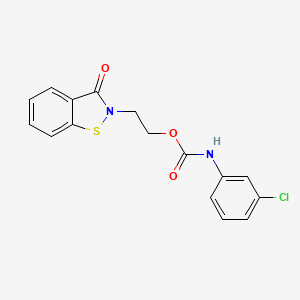
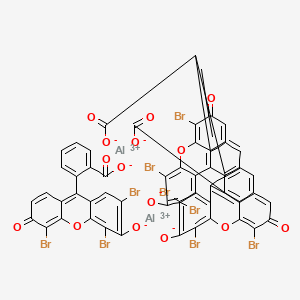
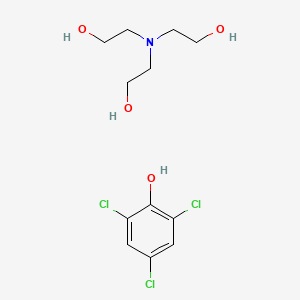
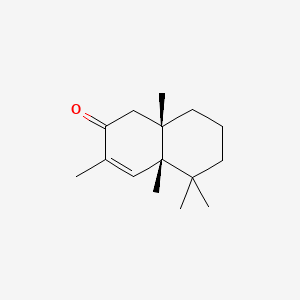
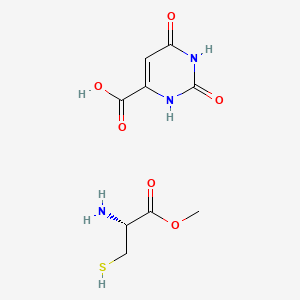
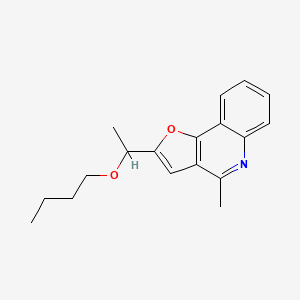
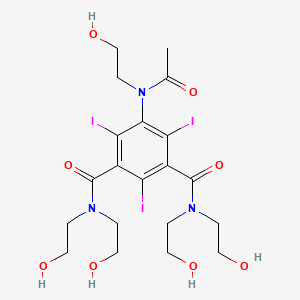
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)
